molecular formula C20H25N3O4S B5143068 N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide

Cat. No.: B5143068
M. Wt: 403.5 g/mol
InChI Key: DUALXFFDRYMBFR-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxy group, a phenylpiperazine moiety, and a sulfonylphenyl group

Properties

IUPAC Name

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-3-20(24)21-18-15-17(9-10-19(18)27-2)28(25,26)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUALXFFDRYMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-phenylpiperazine to form an intermediate, which is then reduced and further reacted with propanoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]propanamide can be compared with other similar compounds, such as:

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